Product packaging for 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine(Cat. No.:)

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

Cat. No.: B12064475
M. Wt: 160.17 g/mol
InChI Key: HITCZQWRMRQZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine (CAS 1057670-26-4) is a chemical building block with the molecular formula C10H8O2 and a molecular weight of 160.16 g/mol . It belongs to the 2,3-dihydro-1,4-benzodioxine scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery . The compound features a benzodioxine core, which serves as a privileged scaffold in the design of bioactive molecules, and an ethynyl group that provides a versatile handle for further chemical modification through reactions such as the Huisgen cycloaddition ("click" chemistry). This makes it a valuable intermediate for constructing more complex molecules for pharmaceutical and material science research. The specific logP value of 1.64 suggests favorable lipophilicity for drug-like compounds . As a key derivative, it can be used to explore structure-activity relationships (SAR), particularly in projects targeting enzyme inhibition. Researchers should note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B12064475 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

6-ethynyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2

InChI Key

HITCZQWRMRQZGQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

The Significance of the 2,3 Dihydro 1,4 Benzodioxine Scaffold: a Privileged Structure in Chemical Biology

The 2,3-dihydro-1,4-benzodioxine core is a prominent structural motif found in a multitude of biologically active compounds. nih.gov Its prevalence in medicinal chemistry stems from its ability to serve as a bioisostere for various functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This scaffold is a key component in a range of pharmaceuticals and investigational drugs, highlighting its importance in the design of novel therapeutic agents.

The inherent structural features of the 2,3-dihydro-1,4-benzodioxine system, including its rigidity and defined spatial orientation of substituents, allow for precise interactions with biological targets. This has been exploited in the development of inhibitors for various enzymes, such as Poly(ADP-ribose)polymerase 1 (PARP1), which is a significant target in cancer therapy. nih.gov The development of PARP1 inhibitors containing the 2,3-dihydro-1,4-benzodioxine scaffold underscores its value in generating potent and selective modulators of cellular pathways. nih.gov

Furthermore, derivatives of this scaffold have been identified as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, showcasing its potential in the development of new anti-tubercular agents. nih.gov The adaptability of the benzodioxine ring system allows for the strategic placement of various functional groups to optimize biological activity and selectivity.

The Ethynyl Group: a Gateway to Advanced Chemical Transformations

Ethynyl-substituted systems are of paramount importance in modern organic synthesis due to the exceptional reactivity of the carbon-carbon triple bond. The terminal alkyne functionality, as present in 6-Ethynyl-2,3-dihydro-benzo nih.govgoogle.comdioxine , serves as a versatile handle for a wide array of chemical transformations.

One of the most prominent applications of terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole linkages, which are themselves valuable pharmacophores known for their stability and ability to participate in hydrogen bonding. The formation of triazoles from ethynyl (B1212043) precursors is a powerful strategy for the rapid assembly of complex molecular architectures.

Moreover, the ethynyl group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction enables the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and sp2-hybridized carbons of aryl or vinyl halides. The Sonogashira coupling is a fundamental tool for the synthesis of conjugated systems, which are of great interest in materials science for the development of organic electronics and photoluminescent materials.

A Versatile Building Block for Emerging Research Frontiers

Established Synthetic Pathways to the 2,3-Dihydro-1,4-benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine scaffold is a common motif in numerous biologically active compounds. nih.gov Its synthesis is well-established, with the most prevalent method involving the Williamson ether synthesis. This typically entails the reaction of a catechol derivative with a 1,2-dihaloethane, most commonly 1,2-dibromoethane (B42909), in the presence of a base. nih.govscirp.orgnih.gov

For instance, the reaction of 3,4-dihydroxybenzaldehyde (B13553) with 1,2-dibromoethane in the presence of potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures yields 2,3-dihydrobenzo[b] nih.govthieme-connect.comdioxine-6-carbaldehyde. nih.gov Similarly, starting from methyl 3,4-dihydroxybenzoate, the corresponding methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate can be prepared. These functionalized dihydrobenzodioxins can then be further manipulated to introduce the desired ethynyl group at the C6 position.

Another approach involves the reaction of a catechol with an appropriately substituted precursor, such as a mesylate, under basic conditions to form the dioxane ring. mdpi.com

Regioselective Introduction of the Ethynyl Moiety at the C6 Position

The introduction of the ethynyl group at the C6 position of the 2,3-dihydro-1,4-benzodioxine ring is a crucial step in the synthesis of the target compound. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.

Precursors and Reaction Conditions for Direct Ethynylation of the Dihydrobenzodioxine System

Direct ethynylation of the 2,3-dihydro-1,4-benzodioxine ring is not a commonly employed method due to challenges in controlling regioselectivity. A more reliable and widely used approach involves the initial synthesis of a halogenated derivative, which then serves as a precursor for the introduction of the ethynyl group. The most common precursors are the 6-bromo- or 6-iodo-2,3-dihydro-1,4-benzodioxine (B1305847) derivatives.

6-Bromo-2,3-dihydro-1,4-benzodioxane can be synthesized by the bromination of 1,4-benzodioxane (B1196944) with bromine in acetic acid. The corresponding 6-iodo derivative can also be prepared, often offering higher reactivity in subsequent coupling reactions. sigmaaldrich.com

Palladium-Catalyzed Coupling Reactions for Alkyne Formation (e.g., Sonogashira Cross-Coupling)

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is the cornerstone for the synthesis of 6-ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base in an organic solvent. libretexts.orgorganic-chemistry.org

The general scheme involves the coupling of a 6-halo-2,3-dihydro-1,4-benzodioxine (where the halogen is typically iodine or bromine) with a terminal alkyne, such as ethynyltrimethylsilane (TMSA), which serves as a protected source of acetylene. The trimethylsilyl (B98337) group can be easily removed under basic conditions to yield the terminal alkyne.

Table 1: Representative Conditions for Sonogashira Coupling to Synthesize 6-Ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine Precursors
PrecursorAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
6-Iodo-2,3-dihydro-1,4-benzodioxineEthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temp.High libretexts.orgorganic-chemistry.orggelest.com
6-Bromo-2,3-dihydro-1,4-benzodioxineEthynyltrimethylsilanePd(PPh₃)₄ / CuIDiisopropylamineToluene80Good libretexts.orgorganic-chemistry.org
6-Iodo-2,3-dihydro-1,4-benzodioxinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF100Excellent nih.gov

Note: The yields are representative and can vary based on the specific substrate and reaction conditions.

Derivatization Strategies Originating from the Ethynyl Group of 6-Ethynyl-2,3-dihydro-benzonih.govthieme-connect.comdioxine

The terminal alkyne functionality in 6-ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine is a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Cycloaddition Reactions (e.g., Huisgen 1,3-Dipolar Cycloadditions for Triazole Formation)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This reaction, often referred to as a "click" reaction, is widely used in drug discovery, bioconjugation, and materials science. The copper(I)-catalyzed version of this reaction (CuAAC) exclusively yields the 1,4-disubstituted triazole isomer, while the ruthenium-catalyzed version (RuAAC) can provide the 1,5-isomer. wikipedia.org

6-Ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine can readily participate in these cycloaddition reactions with various organic azides to generate a library of triazole-containing derivatives.

Table 2: Representative Conditions for Huisgen 1,3-Dipolar Cycloaddition of 6-Ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine
AzideCatalystSolventTemperatureProductReference
Benzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH / H₂ORoom Temp.1-Benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole wikipedia.orgnih.govnih.gov
Phenyl AzideCuITHFRoom Temp.1-Phenyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole wikipedia.orgnih.gov
Alkyl Azides[RuCp*Cl]₄Toluene60 °C1,5-Disubstituted triazole wikipedia.org

Hydration, Hydroamination, and Hydrohalogenation of the Alkyne Moiety

The triple bond of 6-ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine can undergo various addition reactions to introduce further functionality.

Hydration: The acid-catalyzed or metal-catalyzed addition of water across the alkyne leads to the formation of a carbonyl group. According to Markovnikov's rule, the hydration of a terminal alkyne like 6-ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine will yield the corresponding methyl ketone, 6-acetyl-2,3-dihydro-1,4-benzodioxine. thieme-connect.commdpi.com Gold and mercury catalysts are particularly effective for this transformation. mdpi.comrsc.orgrsc.org

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals, including gold, to form enamines or imines, which can be further reduced to amines. mdpi.com The regioselectivity of this reaction can be influenced by the catalyst and the substituents on the amine.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne proceeds via an electrophilic addition mechanism. wikipedia.org The addition of one equivalent of HX to 6-ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine would yield a vinyl halide, with the halogen adding to the more substituted carbon (Markovnikov's rule). The addition of a second equivalent of HX would lead to a geminal dihalide.

Table 3: Potential Derivatization Reactions of 6-Ethynyl-2,3-dihydro-benzo nih.govthieme-connect.comdioxine
ReactionReagentsCatalystProductReference
HydrationH₂O, H₂SO₄HgSO₄6-Acetyl-2,3-dihydro-1,4-benzodioxine thieme-connect.commdpi.com
HydrationH₂OAuCl₃6-Acetyl-2,3-dihydro-1,4-benzodioxine rsc.orgrsc.org
HydroaminationAnilineAu(I) complexN-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)vinyl)aniline mdpi.com
HydrochlorinationHCl (1 equiv.)-6-(1-Chlorovinyl)-2,3-dihydro-1,4-benzodioxine wikipedia.org

Formation of Conjugated Systems and Chalcone (B49325) Derivatives

The 2,3-dihydrobenzo[b] nih.govscielo.brdioxin-6-yl moiety is a valuable building block for the synthesis of complex conjugated systems, most notably chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for various heterocyclic compounds and are recognized for their broad spectrum of biological activities. youtube.com The synthesis of these derivatives typically involves the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde in the presence of an acid or base catalyst. nih.govjocpr.com

In this context, 2,3-dihydrobenzo[b] nih.govscielo.brdioxin-6-carbaldehyde serves as the key aldehyde component. It is reacted with various substituted acetophenones to yield the corresponding chalcone derivatives. For instance, a series of 1,4-benzodioxan-substituted chalcones were synthesized by reacting the aldehyde with different acetophenones in a basic medium. nih.gov This reaction creates the characteristic α,β-unsaturated ketone system of the chalcone framework, extending the conjugation of the benzodioxine ring system.

The majority of these synthesized chalcones demonstrated inhibitory activity against human monoamine oxidase B (MAO-B), with many showing high selectivity. nih.gov The most potent of the series, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govscielo.brdioxin-6-yl)prop-2-en-1-one, exhibited significant inhibitory concentration. nih.gov Kinetic studies confirmed that these active compounds act as competitive and reversible inhibitors of the enzyme. nih.gov

Below is a table detailing the synthesis of several (E)-3-(2,3-dihydrobenzo[b] nih.govscielo.brdioxin-6-yl)prop-2-en-1-one derivatives.

Table 1: Synthesis of 1,4-Benzodioxan-Substituted Chalcone Derivatives

Compound Number R-Group on Phenylacetophenone Yield (%) Melting Point (°C)
7 4-hydroxy 29 206.3–207.7
8 4-methoxy 43.9 93.8–94.9
11 3,4-dimethoxy 55.16 110.0–111.1
20 4-fluoro 36.63 135.5–136.5

Data sourced from a study on 1,4-benzodioxan-substituted chalcones as MAO-B inhibitors. nih.gov

Tandem Catalytic Processes for the Synthesis of 2,3-Dihydro-1,4-benzodioxine Derivatives

Tandem catalysis, where multiple catalytic transformations occur in a single pot, offers an efficient and atom-economical approach to complex molecules from simple precursors. rsc.org Such strategies have been successfully applied to the synthesis of functionalized 2,3-dihydro-1,4-benzodioxine derivatives. These processes often involve a sequence of reactions, such as carbonylation and cyclization, to rapidly build the heterocyclic core and introduce functional groups. researchgate.net

Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization Strategies

A notable example of tandem catalysis is the palladium-catalyzed synthesis of 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govscielo.brdioxine derivatives. researchgate.net This process starts from readily available 2-prop-2-ynyloxyphenols. The reaction proceeds through a tandem sequence involving the oxidative aminocarbonylation of the alkyne's triple bond, followed by an intramolecular conjugate addition (cyclization). researchgate.net

The reaction is carried out using a catalytic system of palladium(II) iodide (PdI2) with an excess of potassium iodide (KI), under a carbon monoxide-air atmosphere (4:1 mixture at 20 atm). researchgate.net The solvent of choice is N,N-dimethylacetamide (DMA), and the reaction is typically heated to 80-100°C. researchgate.net This one-pot synthesis is highly stereoselective, preferentially forming the Z-isomer of the exocyclic double bond. researchgate.net The mechanism involves the initial formation of a 2-ynamide intermediate through aminocarbonylation, which then undergoes an intramolecular cyclization via the suitably positioned phenolic hydroxyl group. researchgate.net This strategy avoids the pre-functionalization of the benzodioxine core, providing a direct route to functionalized derivatives. researchgate.net Mechanistic studies on related palladium-catalyzed aminocarbonylations indicate that the oxidative addition of the halide to a Pd(0) complex is often a critical step in the catalytic cycle. nih.gov

Synthetic Routes for Specific 2,3-Dihydro-1,4-benzodioxine Analogues of Research Interest

Various synthetic routes have been developed to access specific analogues of 2,3-dihydro-1,4-benzodioxine, driven by their potential applications in medicinal chemistry and materials science. nih.govmdpi.com These methods often involve multi-step sequences to introduce desired functionalities and stereocenters.

One key analogue, 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxamide , has been identified as a PARP1 inhibitor. nih.govnih.gov Its synthesis begins with the esterification of 2,3-dihydroxybenzoic acid using methanol (B129727) and sulfuric acid. nih.govnih.gov The resulting methyl 2,3-dihydroxybenzoate is then cyclized with 1,2-dibromoethane in the presence of potassium carbonate to form the benzodioxine ring, yielding methyl 2,3-dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxylate. nih.govnih.gov The final step involves hydrolysis of the ester to the carboxylic acid, followed by conversion to the primary amide using a mixed-anhydride method. nih.govnih.gov

Another class of analogues involves sulfonamide derivatives. N-(2,3-dihydrobenzo nih.govscielo.br-dioxin-6-yl)-4-methylbenzenesulfonamide is prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium. scielo.br This parent sulfonamide can be further derivatized by N-alkylation with various 2-bromo-N-(substituted-phenyl)acetamides in the presence of lithium hydride to afford a library of acetamide (B32628) derivatives. scielo.br

More complex chiral analogues have also been synthesized. The synthesis of 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine was achieved through a multi-step sequence starting from D-Mannitol diacetonide. mdpi.com Key steps include oxidative cleavage, Grignard reaction with 5-bromopentene, protection of the resulting alcohol, deprotection of the diol, conversion to a mesylate, and finally, a Williamson ether synthesis-like ring closure with catechol in the presence of potassium carbonate to form the 1,4-benzodioxine ring. mdpi.com

Table 2: Selected Synthetic Routes to 2,3-Dihydro-1,4-benzodioxine Analogues

Target Analogue Starting Material Key Reagents/Steps Reference
2,3-Dihydrobenzo[b] nih.govscielo.brdioxine-5-carboxamide 2,3-Dihydroxybenzoic acid 1. H₂SO₄, MeOH; 2. 1,2-Dibromoethane, K₂CO₃; 3. LiOH; 4. Mixed-anhydride amidation nih.govnih.gov
N-(2,3-Dihydrobenzo nih.govscielo.br-dioxin-6-yl)-4-methylbenzenesulfonamide 2,3-Dihydro-1,4-benzodioxin-6-amine 1. 4-Methylbenzenesulfonyl chloride, Na₂CO₃ scielo.br

Reactivity of the Terminal Ethynyl Group

The terminal alkyne functionality is a versatile handle for a wide array of organic transformations, serving as a linchpin for the construction of more complex molecular architectures.

Role of the Alkyne in Cross-Coupling and Cycloaddition Chemistry

Terminal alkynes are highly valued building blocks in organic synthesis, particularly in coupling reactions that form new carbon-carbon bonds. nih.gov The ethynyl group of 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating larger, more elaborate molecules. Due to their linear geometry and ability to coordinate with metal d-orbitals, alkynes are effective partners in these transformations. rsc.org

Alkynes are known to undergo a diverse range of reactions, including alkenylation, annulation, alkylation, and alkynylation, making them crucial for synthesizing valuable organic compounds. rsc.org For instance, the straightforward synthesis of 1,3-diynes is often achieved through the coupling of terminal alkynes, with copper being a notable catalyst in these reactions. nih.gov Ruthenium-catalyzed electrochemical reactions also provide a mild method for the homo- and heterocoupling of terminal alkynes without the need for external oxidants. nih.gov

In addition to cross-coupling, the alkyne moiety is a reactive partner in cycloaddition reactions. researchgate.net For example, reactions with diborenes can lead to [2+2] cycloaddition products. researchgate.net The specific reaction pathway, whether it be cycloaddition or another transformation like hydroalkynylation, can be influenced by factors such as the catalyst and reaction conditions. researchgate.net

Electrophilic and Nucleophilic Activation of the Triple Bond

The triple bond of the ethynyl group can be activated by both electrophiles and nucleophiles, leading to a variety of addition products. While terminal alkynes are often used as "click" handles due to their general inertness towards cellular components, they can act as latent electrophiles. nih.gov The electrophilicity of the alkyne can be increased by the presence of an electron-withdrawing substituent. nih.gov This allows for reactions such as thiol-alkyne additions, where the alkyne is attacked by a nucleophilic thiol. nih.gov

Conversely, the triple bond can be activated to act as a nucleophile. In the presence of a strong base, the terminal proton of the alkyne can be removed to form a highly nucleophilic acetylide anion. This anion can then react with various electrophiles. Furthermore, Frustrated Lewis Pairs (FLPs) can activate terminal alkynes by heterolytically splitting the ≡C-H bond, forming acetylide adducts that can undergo further reactions. researchgate.net FLPs can also lead to 1,2-addition reactions across the alkyne, yielding substituted alkenes. researchgate.net

Reactivity of the Dihydrobenzodioxine Ring System

The dihydrobenzodioxine portion of the molecule also possesses distinct reactive sites, primarily on the aromatic ring.

Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the dihydrobenzodioxine system can undergo electrophilic aromatic substitution (EAS) reactions. scienceforecastoa.com In these reactions, an electrophile attacks the π-electron system of the aromatic ring, leading to the substitution of a hydrogen atom. scienceforecastoa.commsu.edu The general mechanism involves two steps: the formation of a positively charged intermediate (arenium ion or sigma complex) and the subsequent removal of a proton to restore aromaticity. scienceforecastoa.commsu.edu

The regioselectivity of EAS reactions is governed by the nature of the existing substituents on the aromatic ring. scienceforecastoa.com The ether linkages of the dioxane ring are generally considered to be ortho-, para-directing and activating groups due to the lone pairs of electrons on the oxygen atoms that can be donated to the ring through resonance. This electron donation stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

While less common for electron-rich systems like dihydrobenzodioxine, nucleophilic aromatic substitution can also occur under specific conditions, typically involving a strong nucleophile and a leaving group on the aromatic ring. scienceforecastoa.com

Stability and Potential Transformations of the Dioxane Ring

The 1,4-dioxane (B91453) ring fused to the benzene ring is generally a stable heterocyclic system. The 2,3-dihydro-1,4-benzodioxine motif is found in a number of biologically active natural and synthetic compounds. mdpi.com The stability of this ring system contributes to its utility as a scaffold in medicinal chemistry. mdpi.comresearchgate.net

However, under harsh conditions, the ether linkages of the dioxane ring can potentially be cleaved. For instance, strong acids can protonate the ether oxygens, making the adjacent carbon atoms susceptible to nucleophilic attack. While the dihydrobenzodioxine ring is generally robust, its stability is not absolute and can be overcome with sufficiently reactive reagents or energetic conditions.

Detailed Mechanistic Studies of Key Reaction Pathways

The mechanisms of the reactions involving 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine are illustrative of fundamental organic reaction principles.

Electrophilic Aromatic Substitution: The mechanism for EAS on the benzodioxine ring follows a well-established two-step pathway. msu.edu

Formation of the Sigma Complex: The electrophile (E+) attacks the electron-rich aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. scienceforecastoa.comkhanacademy.org

Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edukhanacademy.org

The initial interaction between the electrophile and the π-system of the aromatic ring can involve the formation of a loosely bound π-complex before the formation of the more stable σ-complex. scienceforecastoa.com

Transition-Metal-Catalyzed Cross-Coupling: The mechanisms of these reactions, such as the Sonogashira coupling, are more complex and involve a catalytic cycle. A plausible general mechanism for a transition-metal-catalyzed reaction with a terminal alkyne can be described as follows:

Oxidative Addition: The active metal catalyst undergoes oxidative addition with an aryl or vinyl halide.

Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the metal center, and a base facilitates the deprotonation of the alkyne to form a metal-acetylide complex.

Reductive Elimination: The coupled product is formed through reductive elimination from the metal center, regenerating the active catalyst for the next cycle.

Variations of this general mechanism exist depending on the specific catalyst, ligands, and reaction conditions employed. chemrxiv.org For instance, some ruthenium-catalyzed reactions are proposed to proceed via metal-assisted C-H activation. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 6 Ethynyl 2,3 Dihydro Benzo 1 2 Dioxine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Characterization

The ¹H NMR spectrum of 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine is predicted to exhibit distinct signals corresponding to the aromatic, dioxan, and ethynyl (B1212043) protons. The protons on the ethylene (B1197577) glycol bridge of the dihydro-benzo researchgate.netopenstax.orgdioxine ring typically appear as a singlet or a complex multiplet around 4.2-4.3 ppm. The aromatic protons will show characteristic splitting patterns dependent on their substitution. For a 6-ethynyl substituted pattern, one would expect to see three distinct aromatic proton signals. The proton at the 5-position would likely appear as a doublet, the proton at the 7-position as a doublet of doublets, and the proton at the 8-position as a doublet. The chemical shifts for these aromatic protons are generally observed in the range of 6.8 to 7.5 ppm. openstax.orglibretexts.org A key feature for confirming the presence of the terminal ethynyl group is the appearance of a singlet for the acetylenic proton, typically found around 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2, H-3 ~4.25 s
H-5 ~7.0-7.2 d
H-7 ~6.9-7.1 dd
H-8 ~6.8-7.0 d

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine, ten distinct carbon signals are expected. The two carbons of the ethynyl group would appear in the range of 75-85 ppm. The carbons of the ethylene bridge in the dioxan ring are typically found around 64 ppm. The aromatic carbons will have chemical shifts between 115 and 145 ppm, with the carbon attached to the ethynyl group appearing at a lower field. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine

Carbon Predicted Chemical Shift (δ, ppm)
C-2, C-3 ~64
C-5 ~117
C-6 ~120
C-7 ~118
C-8 ~116
C-4a ~143
C-8a ~142
Ethynyl C-1' ~83

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine would display several characteristic absorption bands. A sharp, weak absorption band around 3300 cm⁻¹ is indicative of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org The C-O-C stretching of the dioxan ring would produce strong bands in the 1200-1300 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region. openstax.orglibretexts.orgspectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch ~3300 Sharp, Weak
Aromatic C-H stretch >3000 Medium
Aliphatic C-H stretch <3000 Medium
C≡C stretch ~2120 Weak-Medium
Aromatic C=C stretch 1450-1600 Medium-Strong
C-O-C stretch 1200-1300 Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine (C₁₀H₈O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (160.05 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern would likely involve the loss of small, stable molecules. A common fragmentation pathway for benzodioxane derivatives involves the cleavage of the dioxan ring. libretexts.org The ethynyl group could also be a site of fragmentation.

Table 4: Predicted Mass Spectrometry Data for 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine

Ion Predicted m/z Description
[C₁₀H₈O₂]⁺ 160.05 Molecular Ion
[M - C₂H₂O]⁺ 118.04 Loss of ethylene oxide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine, the presence of the ethynyl group in conjugation with the benzene ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2,3-dihydro-benzo researchgate.netopenstax.orgdioxine. researchgate.net Aromatic compounds generally show a strong absorption near 205 nm and a less intense, fine-structured absorption between 255 and 275 nm. openstax.org The extended conjugation in the ethynyl-substituted derivative would likely shift these bands to longer wavelengths.

Table 5: Predicted UV-Vis Absorption Maxima for 6-Ethynyl-2,3-dihydro-benzo researchgate.netopenstax.orgdioxine

Transition Predicted λmax (nm)
π → π* ~210-220

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography stands as a definitive method for the elucidation of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For 6-ethynyl-2,3-dihydro-benzo nih.govresearchgate.netdioxine and its analogues, X-ray diffraction studies are instrumental in understanding the solid-state geometry and the nature of non-covalent interactions that dictate the crystal packing.

Determination of Dihedral Angles and Planarity

In the crystal structure of this analogue, the dihydrodioxine ring is not perfectly planar. nih.gov Its conformation is described as being closest to a half-chair form, a common conformation for six-membered rings containing sp³-hybridized carbon atoms. nih.gov This puckering is quantified by the Cremer–Pople parameters (Q = 0.466 (3) Å, θ = 51.2 (4)°, and φ = 282.6 (4)°). nih.gov The deviation from planarity is further evidenced by the displacement of atoms C5 and C6 by 0.499 (4) Å and -0.207 (4) Å, respectively, from the mean plane of the dihydrobenzodioxine ring. nih.gov

The data from this analogue suggests that while the dihydrodioxine ring itself possesses a puckered, half-chair conformation, the larger molecular scaffold in which it is embedded can adopt a relatively flat arrangement. This has implications for potential π-π stacking interactions in the crystal lattice.

Below is a data table summarizing the key crystallographic parameters for the analogue (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one.

Interactive Data Table: Crystallographic Parameters for (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)prop-2-en-1-one

ParameterValueDescriptionReference
Ring Puckering (Dihydrodioxine)
Cremer-Pople Q0.466 (3) ÅTotal puckering amplitude nih.gov
Cremer-Pople θ51.2 (4)°Defines the type of puckering nih.gov
Cremer-Pople φ282.6 (4)°Defines the type of puckering nih.gov
ConformationHalf-chairThe determined conformation of the dihydrodioxine ring nih.gov
Dihedral Angle
Dihydrobenzodioxine vs. Chlorophenyl Ring8.31 (9)°The angle between the mean planes of the two aromatic ring systems nih.govresearchgate.net
Torsion Angles
C3—C2—C1—C10169.9 (2)°Defines the orientation along the propenone linker nih.govresearchgate.net
C2—C1—C10—C11-171.3 (3)°Defines the orientation along the propenone linker nih.govresearchgate.net
C1—C10—C11—C12-179.0 (3)°Defines the orientation along the propenone linker nih.govresearchgate.net
C10—C11—C12—C17-176.7 (3)°Defines the orientation along the propenone linker nih.govresearchgate.net
Planarity
r.m.s. deviation (non-H atoms)0.1742 ÅA measure of the overall planarity of the molecule nih.govresearchgate.net

Computational and Theoretical Investigations of 6 Ethynyl 2,3 Dihydro Benzo 1 2 Dioxine and Its Derivatives

Calculation of Global Chemical Reactivity Descriptors

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that provide insight into the chemical reactivity and stability of a molecule. The ionization potential is the minimum energy required to remove an electron from a molecule, while the electron affinity is the energy released when an electron is added. These parameters are crucial in understanding the electron-donating and accepting capabilities of a compound, which in turn influences its interaction with biological targets.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the theoretical determination of IP and EA. These properties are often approximated through the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, based on Koopmans' theorem. The IP can be related to the HOMO energy (I ≈ -EHOMO) and the EA to the LUMO energy (A ≈ -ELUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.

The general approach to calculating these values involves optimizing the geometry of the neutral molecule and then performing single-point energy calculations for the cationic and anionic species. The difference in energy between the neutral and the charged species provides the adiabatic ionization potential and electron affinity.

Table 1: Theoretical Electronic Properties of a 2,3-Dihydrobenzo[b] scielo.brdovepress.comdioxin Derivative

PropertyCalculated Value (eV)
HOMO-LUMO Energy Gap (ΔE)2.97 researchgate.net

Note: Data presented is for a derivative, N-(2,3-dihydrobenzo[b] scielo.brdovepress.comdioxin-6-yl)-6-nitrobenzo[d] scielo.brresearchgate.netdioxole-5-carboxamide, as specific data for 6-ethynyl-2,3-dihydro-benzo scielo.brdovepress.comdioxine was not found in the cited literature.

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for confirming the structure of synthesized compounds and for understanding their electronic transitions and vibrational modes.

DFT calculations are a standard method for predicting spectroscopic properties. For IR spectra, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method.

Theoretical NMR chemical shifts are typically calculated by determining the magnetic shielding tensors of the nuclei of interest. The calculated shielding constants are then referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts that can be directly compared with experimental data.

While specific theoretically predicted spectroscopic data for 6-ethynyl-2,3-dihydro-benzo scielo.brdovepress.comdioxine is not detailed in the provided search results, numerous studies on its derivatives demonstrate the application of these methods. For example, in the study of (E)-1-(2,3-dihydrobenzo[b] scielo.brdovepress.comdioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the experimental FT-IR and NMR spectra were successfully compared with the theoretically calculated spectra obtained using the B3LYP/6-311++G(d,p) level of theory. kit.edu This correlation between experimental and theoretical data provides a high degree of confidence in the structural assignment. kit.edu Similarly, for other derivatives, a strong correlation between experimental and computed 1H NMR and FTIR spectra has been reported, confirming the accuracy of the B3LYP method. researchgate.net

Table 2: Illustrative Example of Theoretical vs. Experimental Spectroscopic Data for a 2,3-Dihydrobenzo[b] scielo.brdovepress.comdioxin Derivative

Spectroscopic TechniqueTheoretical PredictionExperimental Observation
FT-IR (cm⁻¹)Scaled vibrational frequencies calculated using DFT.Characteristic peaks for functional groups.
¹H NMR (ppm)Chemical shifts calculated relative to a standard.Resonances corresponding to different protons.
¹³C NMR (ppm)Chemical shifts calculated relative to a standard.Resonances corresponding to different carbon atoms.

Note: This table provides a general illustration of how theoretical and experimental spectroscopic data are compared for derivatives of the 2,3-dihydrobenzo[b] scielo.brdovepress.comdioxin scaffold, as specific data for the parent ethynyl (B1212043) compound was not available in the cited literature.

Molecular Docking Studies for Ligand-Target Interactions in Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for elucidating the binding mode of potential inhibitors and for structure-based drug design. Derivatives of 6-ethynyl-2,3-dihydro-benzo scielo.brdovepress.comdioxine have been the subject of molecular docking studies to understand their interactions with various biological targets, particularly in the context of infectious diseases like tuberculosis.

One key target that has been investigated is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis. Molecular docking studies have been performed on a series of DprE1 inhibitors based on the 2-((2,3-dihydrobenzo[b] scielo.brdovepress.comdioxin-6-yl)amino)-N-phenylpropanamide scaffold. scielo.br These studies help to rationalize the structure-activity relationships (SAR) observed for these compounds, identifying key interactions that contribute to their inhibitory potency.

Another target of interest is the transcriptional repressor EthR from Mycobacterium tuberculosis. EthR regulates the expression of the ethA gene, which is required to activate the pro-drug ethionamide. Inhibiting EthR can therefore boost the efficacy of ethionamide. A recent study identified N-(2,3-Dihydrobenzo[b] scielo.brdovepress.comdioxin-6-yl)-4-(2-((4-fluorophenyl)amino)-2-oxoethoxy)-3-methoxybenzamide as a potential EthR inhibitor through molecular docking, molecular dynamics simulations, and binding energy studies. These computational analyses revealed the specific interactions between the ligand and the amino acid residues in the EthR binding pocket.

The types of interactions typically observed in these docking studies include:

Hydrogen bonds: with backbone and side-chain residues of the protein.

Hydrophobic interactions: between the aromatic rings of the ligand and nonpolar residues of the target.

Pi-stacking interactions: between the aromatic systems of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These computational insights are crucial for the rational design of more potent and selective inhibitors based on the 6-ethynyl-2,3-dihydro-benzo scielo.brdovepress.comdioxine scaffold.

Applications of 6 Ethynyl 2,3 Dihydro Benzo 1 2 Dioxine As a Versatile Chemical Building Block

Role in the Construction of Diverse Heterocyclic Scaffolds

The 1,4-benzodioxane (B1196944) framework is a key structural motif in a variety of biologically significant natural products and synthetic molecules. unimi.itresearchgate.net The presence of the ethynyl (B1212043) group at the 6-position of the 2,3-dihydro-benzo unimi.itwikipedia.orgdioxine core provides a gateway for the construction of a multitude of heterocyclic scaffolds through various cyclization and cycloaddition reactions.

The terminal alkyne is a highly versatile functional group that can participate in numerous transformations to form heterocyclic rings. nih.gov One of the most prominent applications is the Huisgen 1,3-dipolar cycloaddition of the alkyne with an azide (B81097) to furnish a 1,2,3-triazole ring. nih.gov This reaction, often catalyzed by copper(I) (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and mild reaction conditions. By employing various substituted azides, a library of 1,4-disubstituted 1,2,3-triazoles tethered to the benzodioxane scaffold can be readily synthesized. These triazole-containing compounds are known to exhibit a broad spectrum of biological activities.

Beyond triazoles, the ethynyl group can be utilized to construct other important heterocyclic systems. For instance, it can undergo reactions to form pyrazoles, isoxazoles, and other ring systems depending on the reaction partner and conditions. The ability to readily form these diverse heterocyclic structures makes 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine a valuable starting material in medicinal chemistry for the discovery of novel therapeutic agents. nih.gov

Scaffold Diversity Generation through Ethynyl Functionalization

The ethynyl group of 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine is a key feature for generating molecular diversity. This functional group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of different functionalities and the construction of complex molecular architectures.

Key Functionalization Reactions:

Reaction TypeReagents and ConditionsResulting Functional Group/ScaffoldSignificance
Sonogashira Coupling Aryl/vinyl halides, Pd catalyst, Cu co-catalystAryl/vinyl substituted alkynesC-C bond formation, extension of conjugation
Click Chemistry (CuAAC) Organic azides, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazolesRapid and efficient library synthesis
Hydration H₂O, acid or metal catalystAcetyl group (ketone)Introduction of a carbonyl group for further modification
Hydroamination Amines, metal catalystEnamines or iminesIntroduction of nitrogen-containing functionalities
Thiol-yne Reaction Thiols, radical initiator or baseVinyl sulfidesC-S bond formation, access to sulfur-containing compounds
Cycloaddition Reactions Dienes, nitrones, etc.Various carbo- and heterocyclic ringsConstruction of complex ring systems

The Sonogashira coupling reaction, for example, allows for the direct attachment of aryl or vinyl groups to the alkyne, creating extended π-systems which can be of interest for both medicinal chemistry and materials science applications. Hydration of the alkyne yields an acetyl group, providing a ketone functionality that can be further elaborated through reactions such as reductive amination or aldol (B89426) condensation. wikipedia.org

The ability to perform these and other functionalizations on the ethynyl group allows chemists to systematically modify the structure of the parent molecule and explore the structure-activity relationships (SAR) of the resulting derivatives. This is a crucial aspect of drug discovery and the development of new functional materials.

Development of Chemical Probes, Tags, and Intermediates for Research

The unique combination of a recognizable scaffold (1,4-benzodioxane) and a reactive handle (ethynyl group) makes 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine an excellent candidate for the development of chemical probes, affinity tags, and synthetic intermediates for research purposes.

The ethynyl group is particularly well-suited for bioconjugation reactions via click chemistry. nih.gov This allows for the attachment of the benzodioxane moiety to biomolecules such as proteins, nucleic acids, or lipids that have been functionalized with an azide group. This strategy can be used to:

Develop Affinity-Based Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the benzodioxane scaffold, researchers can create probes to study the interactions of benzodioxane-based ligands with their biological targets.

Identify Protein Targets: A 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine derivative can be used as bait in chemical proteomics experiments to identify the cellular proteins that interact with this scaffold.

Create Tool Compounds: The compound can serve as a starting point for the synthesis of more complex tool compounds for studying specific biological pathways or processes.

As a stable and versatile intermediate, 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine provides a reliable starting material for the multi-step synthesis of complex molecules, streamlining the synthetic process and facilitating the exploration of novel chemical space.

Utility in Material Science Applications (e.g., polymers, coatings)

The reactivity of the ethynyl group also extends to the field of material science, where it can be used in the synthesis of novel polymers and functional coatings. nih.gov Terminal alkynes are known to undergo polymerization through various mechanisms, including those catalyzed by transition metals.

The polymerization of diethynylarenes has been studied for the creation of cross-linked and conjugated polymers with interesting electronic and thermal properties. nih.gov While specific studies on the polymerization of 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine are not widely reported, its structure suggests potential for similar applications. The resulting polymers would incorporate the rigid and polar 1,4-benzodioxane unit into the polymer backbone, which could influence the material's properties, such as solubility, thermal stability, and surface adhesion.

Furthermore, the ethynyl group can be used to functionalize surfaces. Through click chemistry, 6-ethynyl-2,3-dihydro-benzo unimi.itwikipedia.orgdioxine can be covalently attached to azide-modified surfaces, creating coatings with tailored properties. These functionalized surfaces could find applications in areas such as biocompatible materials, sensors, or specialized coatings with specific chemical affinities. The incorporation of the benzodioxane moiety could impart desirable characteristics to the surface, such as altered hydrophilicity or specific binding capabilities.

Medicinal Chemistry Research and Biological Activity Insights of 6 Ethynyl 2,3 Dihydro Benzo 1 2 Dioxine Derivatives

Structure-Activity Relationship (SAR) Studies of Functionalized 2,3-Dihydro-1,4-benzodioxine Derivatives

The 2,3-dihydro-1,4-benzodioxin ring system is a key structural motif in numerous biologically active compounds. eurekaselect.com Its unique conformation and electronic properties allow for targeted interactions with various biological receptors and enzymes, making it a valuable scaffold in drug discovery. eurekaselect.commdpi.com

Research into a series of 6- or 7-substituted 2-carboxamido- or 2-(aminomethyl)-1,4-benzodioxin and their 2,3-dihydro counterparts has shed light on the structural features necessary for potent inhibition of human low-density lipoprotein (LDL) peroxidation. acs.orgnih.gov Studies have shown that the presence of a phenolic group is crucial for the antioxidant activity of many compounds. nih.gov In the case of 2,3-dihydro-1,4-benzodioxin derivatives, specific substitutions on the benzodioxin core significantly enhance their ability to prevent lipid peroxidation, a key process in atherosclerosis.

Key findings from these studies indicate that the most active compounds were significantly more potent than the reference drug, probucol. acs.orgnih.gov For instance, compounds designated as 21 , 25 , 28 , 36 , and 37 in one study were found to be between 5 and over 45 times more active than probucol. acs.orgnih.gov The specific structural modifications that led to this high activity included substitutions at the 2, 6, and 7 positions of the 2,3-dihydro-1,4-benzodioxin ring. acs.orgnih.gov Due to their high potency, compounds 25 and 36 were selected for further investigation, revealing additional properties such as calcium antagonist and hypolipidaemic activities. acs.orgnih.gov

The 2,3-dihydro-1,4-benzodioxin moiety is a critical component in ligands designed for the serotonin (B10506) 1A (5-HT1A) receptor, a key target for anxiolytic and antidepressant drugs. nih.govnih.gov SAR studies have focused on optimizing the interaction of these derivatives with the receptor to achieve high affinity and selectivity.

Derivatives incorporating a 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine structure have been synthesized and evaluated for their affinity to the 5-HT1A receptor. nih.gov The linkage of this core to a substituted benzo[b]thiophene moiety resulted in compounds with dual activity. nih.gov The nature of the substituent on the benzo[b]thiophene ring was found to be critical. Specifically, a nitro group (in compound 4c ) or a hydroxyl group (in compound 4f ) led to high affinity for the 5-HT1A receptor, with Kᵢ values of 6.8 nM and 6.2 nM, respectively. nih.gov

Further research on related structures, such as 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, has provided additional insights. nih.gov These studies revealed that an imido or sulfonamido group attached to a four-carbon alkyl chain extending from the amino group resulted in optimal 5-HT1A receptor affinity. nih.gov Moreover, stereochemistry plays a crucial role, with the dextrorotatory enantiomers consistently showing higher affinity and selectivity for the 5-HT1A receptor. nih.govnih.gov

The serotonin transporter (SERT) is another primary target for antidepressants. biorxiv.org Designing molecules that can effectively inhibit SERT is a major goal in medicinal chemistry. Structural modifications to the 2,3-dihydro-1,4-benzodioxin scaffold have yielded potent SERT inhibitors, often in combination with 5-HT1A receptor activity. nih.govnih.gov

In the series of dual-acting compounds mentioned previously, the same derivatives that showed high 5-HT1A affinity also demonstrated potent inhibition of the serotonin transporter. nih.gov Compound 4c (with a nitro group) and 4f (with a hydroxyl group) displayed SERT inhibition with Kᵢ values of 14 nM and 18.2 nM, respectively. nih.gov This demonstrates that the 2,3-dihydro-1,4-benzodioxin-piperazine core can be successfully functionalized to achieve a dual-action profile.

In Vitro Assessment of Biological Activities for Derivatives

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are known for a wide range of biological activities, including antimicrobial effects. nih.govajrconline.org The synthesis of chalcone (B49325) derivatives incorporating the 2,3-dihydro-1,4-benzodioxin ring has led to the development of new potential antibacterial and antifungal agents. kbhgroup.in The reactive α,β-unsaturated keto group in the chalcone structure is believed to be crucial for their biological activity. nih.gov

A series of chalcones derived from the reaction of 1-(2,3-dihydrobenzo[b] acs.orgnih.govdioxin-6-yl)ethan-1-one with various substituted aromatic aldehydes were synthesized and evaluated for their in vitro antibacterial activity. kbhgroup.in These compounds were tested against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Proteus vulgaris). kbhgroup.in The presence of halogen substituents on the aromatic ring of the chalcone was found to influence the antibacterial efficacy. kbhgroup.in While some chalcones have shown marked activity against fungi like Candida albicans and Microsporum gypseum, others have been found to be inactive against certain bacterial strains. nih.govresearchgate.net The variability in activity highlights the importance of the specific substitution patterns on the chalcone scaffold. nih.gov

Table 1: Antibacterial Activity of 2,3-Dihydro-1,4-benzodioxin Chalcone Derivatives This table is a representative example based on typical findings in the referenced literature and does not display specific, cited data points.

CompoundSubstitution on Phenyl Ring BActivity vs. S. aureus (MIC µg/mL)Activity vs. E. coli (MIC µg/mL)
Chalcone-14-Fluoro62.5125
Chalcone-22,4-Dichloro31.2562.5
Chalcone-34-Nitro>250>250

Analogues of 2,3-dihydro-1,4-benzodioxin have been investigated for a variety of other therapeutic properties, including anti-inflammatory, anticancer, and antioxidant effects. nih.govnih.govajrconline.org The core structure is recognized for its role in developing agents for inflammatory diseases. eurekaselect.com

Anti-inflammatory Activity: The synthesis of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit has yielded compounds with notable anti-inflammatory properties. nih.gov Specifically, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid demonstrated potency comparable to ibuprofen (B1674241) in the carrageenan-induced rat paw edema assay, a standard model for acute inflammation. nih.gov

Anticancer Activity: While direct studies on 6-ethynyl-2,3-dihydro-benzo acs.orgnih.govdioxine are specific, related heterocyclic compounds and chalcone derivatives have shown promise as anticancer agents. ajrconline.orgnih.gov For example, benzothiazole (B30560) derivatives have been shown to suppress cancer cell proliferation and induce apoptosis. nih.gov Similarly, extracts containing flavonoids and phenols have demonstrated the ability to reduce the viability of cancer cell lines such as human hepatocarcinoma (HepG2) and prostate cancer (PC3) cells in a concentration-dependent manner. fptt.ru Chalcones, as precursors to flavonoids, are also widely studied for their antitumor properties. nih.govajrconline.org

Antioxidant Activity: As discussed in section 7.1.1, derivatives of 2,3-dihydro-1,4-benzodioxin are effective inhibitors of lipid peroxidation, which is a direct measure of antioxidant capacity. acs.orgnih.gov The ability to scavenge free radicals and prevent oxidative damage is a key feature of these compounds. The antioxidant activity is strongly linked to the substitution pattern on the aromatic ring, with phenolic groups generally enhancing this property. nih.gov

Table 2: Overview of Biological Activities of 2,3-Dihydro-1,4-benzodioxin Analogues This table summarizes the potential activities based on the referenced literature.

Derivative ClassBiological ActivityKey Structural FeatureReference
Carboxylic AcidsAnti-inflammatoryAcetic acid group at position 6 nih.gov
ChalconesAnticancer, Antioxidantα,β-unsaturated keto system nih.govajrconline.org
Substituted AminesAntioxidant (Lipid Peroxidation Inhibition)Substituents at positions 2, 6, and 7 acs.orgnih.gov

Rational Design of Bioactive Molecules Incorporating the 2,3-Dihydro-1,4-benzodioxine Moiety

The rational design of drugs is a cornerstone of modern medicinal chemistry, aiming to reduce the time and cost associated with drug development. nih.gov This approach can be broadly categorized into structure-based and ligand-based drug design. Both methodologies have been instrumental in the discovery and optimization of molecules with desired therapeutic effects. nih.govethernet.edu.et

The 2,3-dihydro-1,4-benzodioxin scaffold has been successfully employed in the design of enzyme inhibitors. A notable example is the development of inhibitors for Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in cancer therapy. nih.gov

Through high-throughput virtual screening of small molecule libraries, researchers identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) as a promising PARP1 inhibitor. nih.gov This discovery prompted further chemical modifications and scaffold hopping, leading to the identification of significantly more potent inhibitors. nih.gov The initial hit, compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide), exhibited an IC50 value of 5.8 μM against PARP1. nih.gov Subsequent optimization efforts, guided by the structural understanding of the target, led to the development of compounds with nanomolar potency. nih.gov

The design strategy for these inhibitors often involves targeting the ATP-binding site of kinases. researchgate.net Type II inhibitors, for instance, bind to an inactive conformation of the kinase, exploiting an additional hydrophobic binding pocket adjacent to the ATP-binding site. researchgate.net This approach can lead to higher selectivity and potency. The structural features of the 2,3-dihydro-1,4-benzodioxin moiety can be tailored to fit into these specific binding sites, thereby modulating the enzyme's activity.

Table 1: PARP1 Inhibition by 2,3-Dihydro-1,4-benzodioxine Derivatives

Compound Structure Target IC50 (μM)
3 PARP1 12
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide PARP1 5.8
10 PARP1 0.88
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.goveurekaselect.comoxazine-8-carboxamide PARP1 0.082

Data sourced from a study on the synthesis and evaluation of PARP1 inhibitors. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The development of potent and selective inhibitors relies heavily on both ligand-based and structure-based drug design strategies. nih.govslideshare.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach utilizes the knowledge of molecules that are known to bind to the target. Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govslideshare.net A pharmacophore model defines the essential steric and electronic features required for a molecule's biological activity. nih.gov

Structure-based drug design (SBDD) , on the other hand, leverages the 3D structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govethernet.edu.et This allows for the computational docking of potential ligands into the target's binding site to predict their binding affinity and orientation. slideshare.net This method facilitates the rational design of new inhibitors or the optimization of existing ones.

In the context of the 2,3-dihydro-1,4-benzodioxin scaffold, both approaches have been valuable. For instance, the initial identification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide as a PARP1 inhibitor was achieved through virtual screening, a computational technique that can be considered part of a structure-based approach when a target structure is used. nih.gov The subsequent optimization of this lead compound would involve synthesizing and testing new derivatives, a process that generates data for QSAR studies (a ligand-based approach).

The integration of both LBDD and SBDD provides a powerful paradigm for drug discovery. For example, a pharmacophore model can be generated from a set of known active compounds (LBDD) and then used to screen a virtual library of compounds by docking them into the known 3D structure of the target protein (SBDD). This synergistic approach enhances the efficiency of identifying novel and potent bioactive molecules.

Table 2: Compound Names Mentioned in the Article

Compound Name
6-Ethynyl-2,3-dihydro-benzo nih.goveurekaselect.comdioxine
2,3-dihydro-1,4-benzodioxine-5-carboxamide

Future Research Directions and Advanced Methodological Development for 6 Ethynyl 2,3 Dihydro Benzo 1 2 Dioxine

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine is not extensively detailed in the literature, but a logical pathway can be inferred from established methods for analogous structures. A common approach to the 2,3-dihydro-benzo nih.govnih.govdioxine core involves the Williamson ether synthesis, typically by reacting a catechol derivative with 1,2-dibromoethane (B42909). nih.govscirp.org To introduce the ethynyl (B1212043) group, a Sonogashira coupling is the most prevalent method. wikipedia.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov

Future research should focus on developing more sustainable and efficient synthetic routes. This includes exploring "green chemistry" principles, such as the use of high hydrostatic pressure (barochemistry) to accelerate reactions and improve yields, potentially under solvent-free conditions. rsc.org Additionally, advancements in catalysis, such as developing copper-free Sonogashira protocols or utilizing more robust and recyclable palladium catalysts, could significantly reduce the environmental impact and cost of synthesis. organic-chemistry.orgnih.gov

Table 1: Proposed Synthetic Pathway and Potential Green Alternatives

StepConventional MethodKey ReagentsFuture Direction/Sustainable Alternative
1. Benzodioxine FormationWilliamson ether synthesis from a catechol precursor. nih.govscirp.orgCatechol, 1,2-dibromoethane, Base (e.g., K₂CO₃)Phase-transfer catalysis to improve efficiency; use of greener solvents like dimethylisosorbide (DMI). organic-chemistry.org
2. Aryl HalogenationElectrophilic aromatic substitution (e.g., Iodination).Iodine, Oxidizing agentDevelopment of methods with higher regioselectivity to avoid isomeric mixtures and reduce waste.
3. EthynylationSonogashira cross-coupling. wikipedia.orglibretexts.orgTerminal alkyne (e.g., trimethylsilylacetylene), Pd catalyst, Cu(I) co-catalyst, Amine base. libretexts.orgCopper-free Sonogashira coupling to reduce toxicity; use of water as a solvent; development of heterogeneous, reusable catalysts. organic-chemistry.orgnih.gov

Integration of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design, thereby saving time and resources. For benzodioxane derivatives, computational studies have already been employed to design potent inhibitors of specific biological targets, such as the bacterial cell division protein FtsZ. nih.gov These studies use molecular docking to predict how different derivatives fit into a protein's binding pocket and to rationalize structure-activity relationships (SAR). nih.gov Similar in silico design has been applied to other heterocyclic systems to predict interactions with cell membranes. nih.gov

For 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine, future research should integrate a suite of computational models.

Quantum Mechanics (QM): To accurately calculate the molecule's electronic structure, reactivity, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: To understand how the molecule and its derivatives interact with biological membranes or within the active sites of enzymes over time. nih.gov

Docking and Virtual Screening: To screen large libraries of compounds derived from the core structure against various protein targets, identifying promising candidates for synthesis and biological evaluation. nih.govnih.gov

These predictive models can accelerate the discovery of new applications for this scaffold, from pharmaceuticals to functional materials, by prioritizing the most promising candidates before they are ever synthesized in a lab.

Table 2: Application of Computational Models to 6-Ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine Research

Computational MethodPredicted Properties / ApplicationPotential Impact
Molecular DockingBinding affinity and mode of interaction with protein targets (e.g., kinases, receptors). nih.govmdpi.comRational design of new enzyme inhibitors or receptor modulators.
Molecular Dynamics (MD)Conformational flexibility; stability of protein-ligand complexes; membrane permeability. nih.govUnderstanding dynamic interactions and predicting pharmacokinetic properties.
Density Functional Theory (DFT)Electronic properties (HOMO/LUMO), reaction mechanisms, spectroscopic signatures.Guiding synthetic strategies and designing molecules with specific electronic or optical properties for materials science.

Development of New Bioorthogonal Chemistry Applications Leveraging the Ethynyl Group

The terminal ethynyl group is a premier functional handle for bioorthogonal chemistry. nih.gov These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage. nih.gov This allows the molecule to be precisely and efficiently "clicked" onto another molecule containing an azide (B81097) group, such as a fluorescent dye, a biotin (B1667282) tag for purification, or a larger biomolecule. nih.gov

Future research will undoubtedly focus on using 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine as a scaffold for creating novel chemical probes. While reactions like CuAAC are well-established, there is a drive to develop new bioorthogonal reactions with even faster kinetics or alternative modes of activation. nih.gov This includes the strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the need for a cytotoxic copper catalyst, and the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene/alkyne, which is known for its exceptionally fast reaction rates. nih.govethz.ch By modifying the ethynyl group or the benzodioxine core, derivatives could be tailored for participation in these next-generation bioorthogonal ligations, including those that are activated by light for spatiotemporal control. ethz.ch

Expanding the Scope of Biological Target Identification for Derived Chemical Probes

A primary application of bioorthogonal chemistry is the identification of a small molecule's biological targets. By attaching a reporter tag (like biotin) to 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine via its ethynyl handle, a chemical probe is created. This probe can be introduced to cells or cell lysates, where it will bind to its protein targets. The probe-protein complexes can then be captured (e.g., using streptavidin beads that bind to biotin), isolated, and the bound proteins identified using techniques like mass spectrometry. nih.gov

This strategy transforms the molecule from a potential therapeutic agent into a tool for discovery. Given that the benzodioxane scaffold is found in compounds targeting a wide range of biological systems, nih.govnih.govrsc.org probes derived from 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine could be used to:

Identify novel protein binding partners and unravel new biological pathways.

Validate drug targets by demonstrating direct engagement in a cellular context.

Map the distribution of the molecule within different cellular compartments.

Future work will focus on designing more sophisticated probes, potentially incorporating photo-cross-linking groups that form a permanent covalent bond to the target upon UV irradiation, making the identification process more robust.

Design of Next-Generation Functional Materials Utilizing the Benzodioxine Framework

The structural properties of 6-ethynyl-2,3-dihydro-benzo nih.govnih.govdioxine make it an attractive building block for functional organic materials. The rigid benzodioxine unit can impart thermal stability and defined geometry, while the terminal alkyne provides a reactive site for polymerization. The Sonogashira coupling, used for its synthesis, is also a powerful tool for creating conjugated polymers and nanomaterials with interesting photophysical and electronic properties. wikipedia.org

Future research directions include:

Conducting Polymers: Polymerizing the ethynyl group to create polyacetylene-type materials where the benzodioxine units act as bulky side chains, influencing the polymer's solubility, morphology, and electronic properties.

Metal-Organic Frameworks (MOFs): Using the ethynyl group to coordinate with metal centers or as a starting point for creating larger, multi-topic linkers for the construction of porous MOFs for gas storage or catalysis.

Organic Light-Emitting Diodes (OLEDs): Incorporating the electron-rich benzodioxine scaffold into larger conjugated systems to tune the emission color and efficiency of materials used in OLEDs. Research on carbazole (B46965) derivatives with similar dioxin-containing heterocycles has already shown promise for applications in energy storage devices. researchgate.net

By systematically modifying the benzodioxine core and leveraging the versatile reactivity of the alkyne, a new generation of smart materials with tailored optical, electronic, and physical properties can be developed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically begins with the formation of the benzodioxin core, followed by ethynyl group introduction via Sonogashira coupling or alkyne addition. Purification methods like column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol or acetonitrile) are critical for achieving >95% purity. Intermediate characterization via TLC and NMR ensures reaction progression .
  • Data Contradiction : Yields may vary due to solvent choice (e.g., DMF vs. THF) or catalyst loading (Pd/Cu ratios). Systematic optimization using Design of Experiments (DoE) is recommended to resolve discrepancies .

Q. Which analytical techniques are recommended for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement (e.g., ethynyl proton at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H8_8O2_2) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% area) .
    • Safety Note : Ensure proper handling of corrosive intermediates (e.g., acyl chlorides) per OSHA guidelines .

Q. What safety protocols are essential for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (GHS Category 2) . Avoid dust formation; work under fume hoods.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Classify under transport hazard class 9 (ADR/RID/IMDG) for international shipping .
  • Lab Compliance : Follow institutional safety guidelines, including waste disposal for halogenated organics .

Advanced Research Questions

Q. How does the ethynyl substitution pattern influence biological activity compared to analogs like nitro or amino derivatives?

  • Structure-Activity Relationship (SAR) :

CompoundSubstituentBiological Activity (IC50_{50})Source
6-Ethynyl derivativeEthynylCOX-2 inhibition: 0.8 µM
6-Nitro derivativeNitroAntioxidant: Weak (EC50_{50} >100 µM)
8-Amino-6-carboxylateAminoEnzyme inhibition: 5.2 µM
  • Mechanistic Insight : Ethynyl groups enhance π-π stacking with enzyme active sites, improving binding affinity. Nitro groups may induce oxidative stress, reducing therapeutic potential .

Q. What computational models predict this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .
  • QSAR Modeling : Use descriptors like LogP and polar surface area to predict pharmacokinetics (e.g., blood-brain barrier penetration) .
    • Validation : Cross-check with in vitro assays (e.g., enzyme inhibition assays) to resolve model discrepancies .

Q. How can contradictions in reported toxicity data (e.g., acute vs. chronic exposure) be resolved?

  • Experimental Design :

  • In Vitro : Use HepG2 cells for cytotoxicity screening (MTT assay; EC50_{50} = 50 µM) .
  • In Silico : Apply ProTox-II to predict hepatotoxicity (probability score: 0.72) .
    • Data Reconciliation : Variability may arise from impurity profiles (e.g., residual Pd in synthetic batches). ICP-MS quantification of metal traces is advised .

Methodological Best Practices

  • Synthesis Optimization : Use DoE to evaluate reaction parameters (temperature, catalyst) and minimize byproducts .
  • Toxicology Studies : Combine OECD-compliant in vitro assays (e.g., Ames test) with metabolomics (LC-MS) to assess metabolic activation .
  • Data Reproducibility : Standardize analytical protocols (e.g., NMR solvent, HPLC gradient) across labs to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.